molecular formula C25H30N4O3 B11164535 N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11164535
M. Wt: 434.5 g/mol
InChI Key: YONZNZMITONVBV-SFHVURJKSA-N
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Description

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a piperazine ring, a benzyl group, and an indole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reductive amination of a precursor compound with benzylpiperazine using sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may interact with oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE stands out due to its unique combination of a piperazine ring, benzyl group, and indole moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H30N4O3/c1-18(25(31)29-13-11-28(12-14-29)17-19-7-5-4-6-8-19)26-24(30)23-16-20-15-21(32-3)9-10-22(20)27(23)2/h4-10,15-16,18H,11-14,17H2,1-3H3,(H,26,30)/t18-/m0/s1

InChI Key

YONZNZMITONVBV-SFHVURJKSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC

Origin of Product

United States

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